5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl-

Description

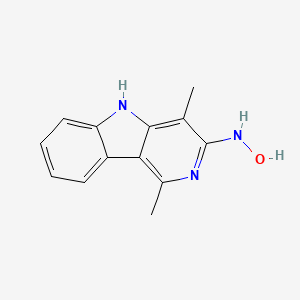

Structure

3D Structure

Properties

CAS No. |

118993-15-0 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine |

InChI |

InChI=1S/C13H13N3O/c1-7-12-11(8(2)14-13(7)16-17)9-5-3-4-6-10(9)15-12/h3-6,15,17H,1-2H3,(H,14,16) |

InChI Key |

AHCMDZOXJBDTIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(N=C1NO)C)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 5H-pyrido(4,3-b)indole derivatives as anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study demonstrated that specific derivatives exhibited high binding affinities for the colchicine binding site on tubulin, indicating their potential as novel tubulin inhibitors . The structure-activity relationship (SAR) analysis revealed that modifications at various positions on the indole core could enhance antiproliferative activity against cancer cell lines.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells and disruption of the mitotic spindle formation. In vitro assays showed that these compounds could effectively halt the cell cycle and promote cell death in a dose-dependent manner . Molecular modeling studies further elucidated the binding interactions between the compounds and tubulin, providing insights into their pharmacological mechanisms.

Toxicology

Carcinogenic Potential

5H-Pyrido(4,3-b)indole derivatives have been studied for their carcinogenic properties. Specifically, 3-amino-1,4-dimethyl-5H-pyrido(4,3-b)indole (Trp-P-1), a food-derived heterocyclic amine, has been identified as a potent carcinogen. Research indicates that Trp-P-1 can promote nitric oxide production in murine macrophages, which may contribute to its tumor-promoting effects . Understanding the toxicological implications of this compound is crucial for assessing dietary risks associated with its consumption.

Biochemical Research

Biological Activity Modulation

The compound's ability to modulate biological activities has been explored in various biochemical contexts. For example, it has been shown to influence nitric oxide pathways in immune cells, which can have implications for inflammatory responses and immune regulation . This modulation suggests potential applications in developing therapeutic strategies for inflammatory diseases.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various 5H-pyrido(4,3-b)indole derivatives demonstrated significant antiproliferative effects against several cancer cell lines. The results indicated that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Toxicological Assessment

In another study focusing on Trp-P-1, researchers assessed its impact on murine models to understand its carcinogenic potential better. The findings revealed that exposure led to increased nitric oxide levels and subsequent inflammatory responses, highlighting the need for further investigation into dietary sources of this compound.

Mechanism of Action

The mechanism by which 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Hydroxy-1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine

- CAS No.: 118993-15-0

- Molecular Formula : C₁₃H₁₃N₃O

- Molar Mass : 227.26 g/mol .

Structural Features :

This compound belongs to the γ-carboline family, characterized by a pyridoindole scaffold. Key substituents include:

Biological Relevance: Derived from the mutagenic heterocyclic amine Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole), the N-hydroxy modification likely enhances its electrophilic reactivity, facilitating DNA adduct formation and carcinogenicity .

Comparison with Structurally Similar Compounds

Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)

Key Differences :

5H-Pyrido[4,3-b]indol-4-carboxamide Derivatives

Structural Differences :

N,N-Diethyl-5H-pyrido[4,3-b]indol-3-amine

Structural Differences :

Physicochemical Properties :

- Biological Activity: Limited data, but structural analogs suggest altered metabolic pathways and reduced mutagenicity compared to Trp-P-1 .

Heterocyclic Amines in Cooked Foods (e.g., IQ, MeIQx)

Structural Similarities :

- Shared pyridoimidazole or quinoline scaffolds.

- Example: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) .

Comparative Data Table

Research Findings and Mechanistic Insights

- Mutagenicity : The N-hydroxy group in the target compound directly facilitates electrophilic attack on DNA guanine residues, bypassing metabolic activation required by Trp-P-1 .

- Carcinogenic Potency: While Trp-P-1 and IQ require enzymatic activation, the N-hydroxy derivative may exhibit higher acute toxicity due to pre-activated reactivity .

- Therapeutic vs. Toxicological Profiles: Carboxamide derivatives (e.g., JAK2 inhibitors) demonstrate that structural modifications can redirect γ-carbolines from carcinogenicity to therapeutic utility .

Biological Activity

5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl-, commonly referred to as Trp-P-1, is a heterocyclic amine that has garnered significant attention in the field of cancer research. This compound is known for its dual role as both a carcinogen and an apoptosis inducer. Understanding its biological activity is crucial for developing therapeutic strategies against cancers associated with dietary and environmental exposure to such compounds.

Trp-P-1 exerts its biological effects primarily through the following mechanisms:

- DNA Damage : Trp-P-1 is classified as a DNA-damaging agent. Studies have shown that it induces apoptosis in primary cultured rat hepatocytes by causing internucleosomal DNA fragmentation, which is indicative of apoptotic processes . The cytotoxicity associated with Trp-P-1 is linked to its intact form rather than its metabolites .

- Apoptotic Pathways : The compound activates the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria into the cytosol. This triggers caspase activation, particularly caspase-9, which subsequently activates caspase-3 and -7, leading to programmed cell death .

- Protein Interaction : Upon exposure to Trp-P-1, there is a time-dependent increase in c-Myc protein levels and a transient increase in p53 levels, which are critical regulators of cell cycle and apoptosis. The increase in Bax protein levels further supports the apoptotic response .

Antitumor Activity

Recent studies have explored the potential of Trp-P-1 derivatives as anti-tumor agents:

- Tubulin Polymerization Inhibition : Research indicates that derivatives of 5H-pyrido(4,3-b)indole can inhibit tubulin polymerization at low nanomolar concentrations. These compounds have shown promising anti-proliferative activity against various cancer cell lines, including gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells .

- Structure-Activity Relationship (SAR) : A series of 9-aryl derivatives were synthesized to evaluate their biological activity. The modifications on the A-ring significantly influenced their anti-proliferative properties and binding affinities for the colchicine binding site on tubulin .

Case Studies

Several case studies highlight the biological effects of Trp-P-1:

- Hepatocyte Studies : In a study involving primary rat hepatocytes, Trp-P-1 was found to induce apoptosis through caspase activation pathways. The study provided evidence that these apoptotic processes may serve as a cellular defense mechanism against carcinogenic compounds .

- In Vitro Antiproliferative Activity : A comprehensive evaluation of various 5H-pyrido(4,3-b)indole derivatives showed that most exhibited moderate anti-proliferative activity against tested cell lines. Compounds were assessed using MTT assays to determine their effectiveness compared to established chemotherapeutics like CA-4 .

Summary Table of Biological Activities

Q & A

Q. Basic

- Bacterial reverse mutation (Ames test) : Use Salmonella typhimurium strains (e.g., TA98, TA100) to detect frameshift/base-pair mutations .

- Mammalian cell assays :

- Sister chromatid exchange (SCE) : Quantify DNA repair activity in human fibroblasts.

- Unscheduled DNA synthesis (UDS) : Measure DNA damage repair in hepatocytes.

Key Finding : Positive mutagenic responses in Salmonella (50 ng/plate) and human fibroblasts .

What molecular modeling approaches can predict interactions between this compound and biological targets?

Q. Advanced

- Molecular docking : Identify binding poses with receptors (e.g., androgen receptor) using software like AutoDock. Residues such as LEU704 and GLN708 are critical for hydrogen bonding .

- Docking score analysis : Prioritize compounds with scores ≤-7.0 kcal/mol for further validation.

- Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories).

What are the key considerations in designing a synthesis protocol for this compound?

Q. Basic

- Multi-step synthesis : Start with indole derivatives and pyrido-indole precursors under reflux conditions (e.g., ethanol, 80°C) .

- Purification : Use HPLC or column chromatography to isolate the product.

- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

How can researchers optimize synthetic yield and purity for large-scale production in academic settings?

Q. Advanced

- Reaction optimization : Adjust stoichiometry, solvent polarity, and temperature gradients.

- Continuous flow reactors : Enhance scalability and reduce side reactions .

- Advanced purification : Implement preparative HPLC with C18 columns for >95% purity .

How is the carcinogenic risk of this compound classified by international agencies, and what data supports this?

Basic

The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B (possibly carcinogenic) based on:

- Rodent tumorigenicity : Liver and endocrine tumors in rats, blood lymphomas in mice .

- Mutagenicity : Positive Ames test and SCE results .

What in silico tools can assess the environmental and toxicological impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.